5-Phenyloxazolidine

Cardiovascular pharmacology Adrenoceptor modulation Structure-activity relationship

5-Phenyloxazolidine is a saturated N,O-heterocycle that functions as a versatile pharmacophore and synthetic building block. Unlike its 2-oxazolidinone analogs, this core exhibits distinct ring electronics and a tunable tautomeric equilibrium, enabling pH-dependent prodrug release strategies. It is validated for use as a chiral auxiliary, in cardiovascular SAR studies, and in β-lactam antibiotic synthesis. This is the fully reduced scaffold for applications requiring conformational flexibility and a non-planar geometry. Purchase from established research chemical suppliers.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B8631241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyloxazolidine
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(OCN1)C2=CC=CC=C2
InChIInChI=1S/C9H11NO/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-5,9-10H,6-7H2
InChIKeyHGRPZJNLVMLELR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyloxazolidine Core Scaffold: Procurement Baseline for Synthetic Intermediates and Pharmacophore Exploration


5-Phenyloxazolidine is a saturated N,O-heterocyclic core that serves as both a structural pharmacophore and a versatile synthetic building block. As the fully reduced analog of the 2-oxazolidinone class—exemplified by antibacterial agents like linezolid—this scaffold exhibits distinct ring electronics, conformational flexibility, and reactivity that can be exploited in medicinal chemistry and organic synthesis [1][2]. Unlike its aromatic counterpart, 5-phenyloxazolidine retains the phenyl-substituted five-membered ring system without the carbonyl group at the 2-position, a difference that fundamentally alters its hydrogen-bonding capacity, metabolic stability, and binding interactions [3]. While substituted phenyloxazolidinone derivatives have been extensively developed as antimicrobial agents targeting Gram-positive pathogens, the parent 5-phenyloxazolidine framework and its substituted variants have been investigated primarily as cardiovascular drug candidates, chiral auxiliaries, and prodrug scaffolds [4][5].

Why 5-Phenyloxazolidine Cannot Be Directly Replaced by 2-Oxazolidinone or Isoxazolidine Analogs in Research and Industrial Applications


Substitution between 5-phenyloxazolidine and closely related heterocycles such as 2-oxazolidinones, isoxazolidines, or oxazolidine-2,4-diones is not straightforward due to fundamental differences in ring saturation, electronic configuration, and hydrolytic stability. The saturated oxazolidine ring exists in tautomeric equilibrium with its imine open-chain form, with the equilibrium position being highly sensitive to both substitution pattern and environmental pH—a property that can be exploited for controlled prodrug release but renders simple analog replacement non-linear [1][2]. In contrast, the 2-oxazolidinone scaffold is a rigid, planar carbamate that binds to the bacterial 50S ribosomal subunit via a precise pharmacophore geometry; exchanging the carbonyl for a methylene group in the oxazolidine ring ablates this antibacterial mechanism entirely [3]. Similarly, oxazolidine-2,4-diones possess distinct anticonvulsant and metabolic enzyme inhibition profiles due to their dual carbonyl system [4]. Consequently, even structurally similar heterocycles cannot be interchanged in established protocols without altering reaction outcomes, biological activity, or regulatory compliance. The following evidence sections quantify where the 5-phenyloxazolidine core offers measurable differentiation that informs rational procurement decisions.

Quantitative Differentiation of 5-Phenyloxazolidine: Head-to-Head and Cross-Study Comparative Evidence for Scientific Selection


Cardiovascular Activity Profile: 5-Phenyloxazolidine Derivatives vs. Norepinephrine Antagonists in Functional Assays

A series of substituted 5-phenyloxazolidine derivatives (compounds 20, 21, 22, and 23) were synthesized and evaluated as potential antihypertensive agents in a cardiovascular drug discovery program. Compound 23, the most active of the series, was assessed for β-agonist properties against the comparator agonists isoproterenol (a β-adrenoceptor agonist) and propranolol (a β-adrenoceptor antagonist). The evaluation demonstrated that these 5-phenyloxazolidines were not antihypertensive in nature, with no meaningful blood-pressure-lowering activity observed in the experimental models [1]. This negative finding provides a valuable differentiation: the 5-phenyloxazolidine scaffold lacks the adrenoceptor-mediated cardiovascular activity seen in certain substituted phenylalkylamines, making it potentially useful in applications where such off-target activity must be avoided. The more active compound 23 showed only marginal β-agonist properties compared to isoproterenol, but the quantitative difference was not sufficient to pursue further cardiovascular development [2].

Cardiovascular pharmacology Adrenoceptor modulation Structure-activity relationship

Antimicrobial Activity Differentiation: 5-Phenyloxazolidine vs. 2-Oxazolidinone Antibacterials

The antibacterial activity of the 5-phenyloxazolidine scaffold was evaluated in the context of the broader phenyloxazolidinone antimicrobial class. While substituted phenyloxazolidinones such as DuP 721 and DuP 105 demonstrate potent in vitro activity against Gram-positive pathogens with MIC90 values of 1-4 μg/mL and 4-16 μg/mL against staphylococci, respectively [1], the parent 5-phenyloxazolidine framework lacks the essential 2-oxazolidinone pharmacophore required for ribosomal binding. Specifically, the oxazolidinone antibacterial mechanism requires the planar carbamate moiety to interact with the peptidyl transferase center of the 50S ribosomal subunit, with the (S)-configuration at the 5-position being essential for activity [2]. The saturated oxazolidine ring in 5-phenyloxazolidine cannot engage this binding site, resulting in a complete loss of the antibacterial activity that characterizes the 2-oxazolidinone class. Patent literature consistently distinguishes between 'phenyloxazolidinones' (active antibacterials) and 'phenyloxazolidines' (synthetic intermediates or alternative pharmacophores) [3]. This mechanistic incompatibility means that 5-phenyloxazolidine cannot substitute for oxazolidinone antibiotics in antimicrobial applications, a critical differentiation for procurement decisions in drug discovery programs targeting infectious diseases.

Antimicrobial screening Oxazolidinone antibiotics Mechanism of action

Synthetic Intermediate Utility: 5-Phenyloxazolidine-2,4-dione in β-Lactam Synthesis

5-Phenyloxazolidine-2,4-dione, a carbonyl-containing derivative of the core 5-phenyloxazolidine scaffold, serves as a specialized synthetic intermediate for the preparation of phenylacetylamino-β-lactams, which are key precursors to penicillin analogs. The application of this compound in β-lactam synthesis has been demonstrated in the construction of substituted penicillin derivatives, achieving yields of 60-75% for the key cyclization step [1]. In contrast, alternative intermediates such as 5,5-dimethyloxazolidine-2,4-dione or N-substituted oxazolidinones lack the specific substitution pattern that enables the phenylacetyl transfer required for β-lactam formation [2]. This differentiation is quantitative: the phenyl group at the 5-position stabilizes the transition state during lactam ring closure, while the 2,4-dione functionality provides the necessary electrophilicity for acylation. The use of 5-phenyloxazolidine-2,4-dione in penicillin analog synthesis represents a distinct application domain not accessible with simple oxazolidines or oxazolidinones [3].

Synthetic methodology β-Lactam antibiotics Heterocyclic chemistry

Tautomeric Equilibrium and Ring-Chain Differentiation vs. Isoxazolidine and Oxazolidinone Scaffolds

The 5-phenyloxazolidine scaffold exists in a well-characterized tautomeric equilibrium between the closed-ring oxazolidine form and the open-chain imine (Schiff base) form, a property that fundamentally differentiates it from the conformationally locked 2-oxazolidinone and isoxazolidine frameworks. NMR studies have quantified the molar ratio (K) of imine to oxazolidine forms for 2-substituted 4-methyl-5-phenyloxazolidines, demonstrating that the equilibrium position is sensitive to substituent effects at the 2-position and solvent polarity [1]. Specifically, electron-withdrawing substituents on the phenyl moiety shift the equilibrium toward the open-chain form, while electron-donating groups favor ring closure. Computational studies using PM3 charge density calculations have further established that the stability of the ring form relative to the chain form varies by up to 3-4 kcal/mol depending on the substitution pattern [2]. In contrast, 2-oxazolidinones are structurally rigid due to the planar carbamate moiety and do not undergo analogous ring-opening under physiological conditions, while isoxazolidines exhibit different ring-strain energetics due to the N-O bond [3]. This tautomeric flexibility can be exploited for pH-dependent prodrug activation but must be carefully considered in storage and formulation, as the equilibrium can affect both chemical stability and biological activity.

Physicochemical characterization Tautomerism Stability assessment

Validated Application Scenarios for 5-Phenyloxazolidine: Where Procurement Decisions Are Supported by Comparative Evidence


Synthetic Intermediate for β-Lactam Antibiotic Analogs

5-Phenyloxazolidine-2,4-dione is a validated intermediate for the preparation of phenylacetylamino-β-lactams, which serve as precursors to penicillin derivatives and other β-lactam antibiotics. The reported synthetic yields of 60-75% in the key cyclization step provide a quantitative benchmark for process development [1]. Procurement of this compound is justified when the synthetic route requires the specific 5-phenyl substitution pattern to stabilize the β-lactam ring-closure transition state—a feature not provided by alternative oxazolidine-2,4-diones or N-substituted oxazolidinones. This application scenario is supported by established literature demonstrating the conversion of 5-phenyloxazolidine-2,4-diones to β-lactams under mild conditions.

Pharmacophore Scaffold for Cardiovascular Screening Programs

The substituted 5-phenyloxazolidine scaffold has been systematically evaluated in cardiovascular drug discovery programs, with compounds 20-23 assessed for antihypertensive activity [1]. While these derivatives were found to lack significant antihypertensive activity, the negative data themselves are valuable for research programs seeking to map the structure-activity relationships of adrenoceptor ligands. The clear differentiation from β-agonists like isoproterenol and β-antagonists like propranolol establishes that the 5-phenyloxazolidine core does not engage adrenoceptors in a therapeutically meaningful way. This information is critical for medicinal chemists designing libraries where cardiovascular off-target effects must be minimized, and supports procurement for academic SAR studies and hit-to-lead campaigns targeting non-adrenergic mechanisms.

Chiral Auxiliary and Asymmetric Synthesis Applications

Substituted 5-phenyloxazolidine derivatives, particularly 2,4-dimethyl-5-phenyloxazolidine and 2,3,4-trimethyl-5-phenyloxazolidine, occur naturally in khat (Catha edulis) and can be synthesized via condensation of ephedrine alkaloids with aldehydes [1]. The (4S,5S)-stereochemistry of these compounds provides a defined three-dimensional scaffold that can serve as a chiral auxiliary in asymmetric synthesis or as a chromatographic standard for analytical method development. The GC-MS retention indices and NMR spectroscopic data for these oxazolidine derivatives have been rigorously characterized, enabling their use as reference standards in natural product analysis and forensic chemistry applications [2]. The stable ring-chain equilibrium of these compounds also makes them useful models for studying tautomerism and dynamic covalent chemistry.

Prodrug Design Leveraging Tautomeric Ring-Opening

The well-characterized tautomeric equilibrium of 5-phenyloxazolidines between the closed-ring and open-chain imine forms offers a unique opportunity for pH-dependent or environment-sensitive prodrug design [1]. The imine/oxazolidine molar ratio (K) can be tuned through substitution at the 2-position and the phenyl moiety, allowing for predictable release kinetics of the parent amine (e.g., norephedrine or ephedrine derivatives) under physiological conditions. This property is not shared by the structurally rigid 2-oxazolidinone antibiotics, which do not undergo analogous ring-opening. For drug delivery researchers seeking to develop controlled-release formulations of phenethylamine-based therapeutics, 5-phenyloxazolidine represents a differentiated scaffold with quantifiable tautomeric behavior that can be optimized for specific release profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Phenyloxazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.